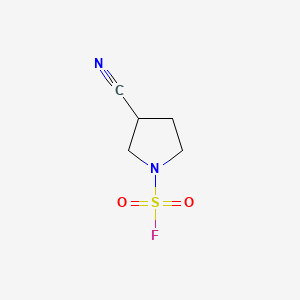

3-Cyanopyrrolidine-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7FN2O2S |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-cyanopyrrolidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H7FN2O2S/c6-11(9,10)8-2-1-5(3-7)4-8/h5H,1-2,4H2 |

InChI Key |

NBMZWJLGKKGKRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C#N)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyanopyrrolidine 1 Sulfonyl Fluoride

Multi-Step Approaches from Precursor Molecules

Multi-step syntheses are the most documented routes for preparing compounds like 3-Cyanopyrrolidine-1-sulfonyl fluoride (B91410). These methods offer flexibility in introducing the required functional groups and building the target molecule from readily available starting materials.

Synthesis via Sulfonyl Chloride Intermediates

A common and robust strategy for the synthesis of sulfonyl fluorides involves the preparation of a sulfonyl chloride intermediate, which is subsequently converted to the final product through a halogen exchange reaction. This two-stage approach allows for the reliable formation of the S-F bond.

The conversion of sulfonyl chlorides to sulfonyl fluorides is a classic and widely employed transformation in organic synthesis. organic-chemistry.org This nucleophilic substitution reaction typically utilizes an inorganic fluoride salt as the fluorine source. Potassium fluoride (KF) is a common reagent for this purpose, often used in a biphasic water/acetone mixture, which provides a mild and efficient system for the exchange. organic-chemistry.orgacs.org This method is scalable and demonstrates high yields across a broad range of substrates. organic-chemistry.org The reaction's efficiency can be attributed to the favorable thermodynamics of replacing the chlorine atom with a fluorine atom on the sulfonyl group.

The general conditions for this halogen exchange are outlined in the table below, showcasing typical reagents and solvents used in the conversion of various sulfonyl chlorides to their corresponding fluorides.

| Sulfonyl Chloride Precursor | Fluorinating Agent | Solvent System | Yield (%) |

| Aryl Sulfonyl Chloride | KF | Water/Acetone | 84-100 |

| Alkyl Sulfonyl Chloride | KF | Water/Acetone | High |

| Heterocyclic Sulfonyl Chloride | KF | Water/Acetone | High |

This table presents generalized data for the halogen exchange reaction on various sulfonyl chloride types, illustrating the high efficiency of the method. organic-chemistry.org

The critical precursor for the halogen exchange method is the corresponding sulfonyl chloride. For the target molecule, this would be 3-Cyanopyrrolidine-1-sulfonyl chloride. The synthesis of N-sulfonyl chlorides from secondary amines like 3-cyanopyrrolidine is typically achieved by reaction with a sulfurylating agent. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this transformation. rsc.org

The reaction involves the nucleophilic attack of the pyrrolidine (B122466) nitrogen onto the sulfur atom of sulfuryl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is generally required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. To prevent unwanted side reactions with the cyano group, the 3-cyanopyrrolidine starting material may be used in its salt form (e.g., hydrochloride) or with a temporary protecting group on the nitrogen that is cleaved under the reaction conditions. The reaction is typically performed in an inert aprotic solvent like dichloromethane or diethyl ether at reduced temperatures to control the exothermic nature of the reaction.

Derivatization from Pyrrolidine-Based Sulfonamides

An alternative pathway to sulfonyl fluorides proceeds through the conversion of a sulfonamide precursor. This method is particularly useful for late-stage functionalization of complex molecules. nih.govresearchgate.net The synthesis would begin with the preparation of 3-Cyanopyrrolidine-1-sulfonamide.

This sulfonamide can then be converted to the sulfonyl fluoride in a one-pot procedure. A modern approach involves the activation of the primary sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). researchgate.netresearchgate.net This combination generates the highly electrophilic sulfonyl chloride intermediate in situ. Without isolation, a fluoride source, typically potassium fluoride (KF), is added to the reaction mixture, which then displaces the chloride to yield the final sulfonyl fluoride product. researchgate.netsemanticscholar.org This method is valued for its mild conditions and high chemoselectivity. researchgate.net

| Sulfonamide Functional Group | Reagents | Temperature (°C) | Yield (%) |

| Simple Aryl/Alkyl | Pyry-BF₄, MgCl₂, KF | 60 | Good to Excellent |

| Complex, Drug-like | Pyry-BF₄, MgCl₂, KF | 60-100 | Moderate to Good |

This table summarizes typical yields for the conversion of primary sulfonamides to sulfonyl fluorides using the pyrylium-mediated method. researchgate.net

Approaches from Pyrrolidine-Containing Thiols or Disulfides

Synthesizing sulfonyl fluorides from thiol or disulfide precursors involves an oxidative fluorination process. This strategy avoids the handling of reactive sulfonyl chloride intermediates. An electrochemical approach offers a mild and environmentally benign option. nih.gov In this method, a thiol or disulfide derived from 3-cyanopyrrolidine would be subjected to anodic oxidation in the presence of potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.gov

The reaction is typically carried out in a biphasic solvent system (e.g., CH₃CN/H₂O) with a simple carbon anode and steel cathode. This process does not require additional chemical oxidants or catalysts and proceeds under mild conditions, showing broad substrate scope. nih.gov The mechanism is believed to involve the initial oxidation of the thiol to a disulfide, which is then further oxidized and reacts with fluoride ions to form sulfenyl and sulfinyl fluoride intermediates, ultimately leading to the stable sulfonyl fluoride. nih.gov

Direct Fluorosulfonylation Strategies

Direct fluorosulfonylation involves the installation of the -SO₂F group onto the pyrrolidine nitrogen in a single step. This is conceptually the most efficient method, though it is less developed for secondary amines compared to other substrates. The most common reagent for direct fluorosulfonylation is sulfuryl fluoride (SO₂F₂) gas. nih.gov While highly effective for some substrates, its reaction with secondary amines like 3-cyanopyrrolidine can be complex to control and is not a widely documented procedure for this specific application. The high reactivity and gaseous nature of SO₂F₂ also present handling challenges. nih.gov Research into direct fluorosulfonylation reagents has more commonly focused on the functionalization of phenols, amines to form sulfamoyl fluorides, or the radical fluorosulfonylation of olefins, rather than the direct N-fluorosulfonylation of heterocyclic amines to form N-sulfonyl fluorides.

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and mild alternative to traditional synthesis, often avoiding harsh reagents and proceeding under ambient conditions.

The direct conversion of sulfones to sulfonyl fluorides represents an attractive synthetic route due to the prevalence of sulfones as stable, commercially available starting materials. Research in synthetic organic electrochemistry has demonstrated the feasibility of accessing sulfonyl fluorides directly from an S-C bond in a sulfone. This electrochemical approach involves the fragmentation of the sulfone's S-C bond. An initial discovery in this area stemmed from the observation of a phenyl sulfonyl fluoride side-product during an electrochemical arene fluorination experiment using diphenyl sulfone as the substrate.

Key Research Findings:

Starting Material: Diphenyl sulfone

Observed Product: Phenyl sulfonyl fluoride (formed as a 5% side-product)

Methodology: Synthetic organic electrochemistry, utilizing either a divided or undivided IKA system.

This methodology suggests a potential, albeit not yet optimized, pathway for converting a precursor like 1-benzylsulfonyl-3-cyanopyrrolidine to the target compound through electrochemical C-S bond cleavage and subsequent fluorination.

A more developed electrochemical approach involves the oxidative coupling of thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). This method is environmentally benign, requires no additional oxidants or catalysts, and proceeds under mild conditions. The reaction mechanism is believed to involve the anodic oxidation of a thiol to a disulfide, which is then further oxidized to form a radical cation. This intermediate reacts with a nucleophilic fluoride source, ultimately leading to the sulfonyl fluoride after subsequent oxidation steps. Traces of sulfenyl fluoride and sulfinyl fluoride have been observed as unstable intermediates in this process.

The versatility of this method is demonstrated by its compatibility with a wide range of substrates, including alkyl, benzyl, aryl, and heteroaryl thiols. Notably, the amino acid cysteine has been successfully converted to its corresponding sulfonyl fluoride using this protocol, highlighting its potential for creating complex building blocks.

| Starting Material | Fluoride Source | Conditions | Yield |

| 4-(Trifluoromethyl)thiophenol | KF | C anode/Fe cathode, 3.2 V | Good |

| Various aryl & alkyl thiols | KF | C anode/Fe cathode, 20 mA | 19-96% |

| Cysteine | KF | Electrochemical cell | Not specified |

Table 1: Examples of Electrochemical Oxidative Coupling of Thiols.

This pathway could be applied to synthesize 3-Cyanopyrrolidine-1-sulfonyl fluoride starting from 3-cyanopyrrolidine-1-thiol.

The fluorosulfonylation of arenediazonium salts provides a route to arenesulfonyl fluorides. While often catalyzed by metals like copper, the core transformation involves the reaction of a diazonium salt with a sulfur dioxide source and a fluoride source. This approach is valuable as it utilizes widely available anilines as the ultimate starting material.

A common protocol uses an aryldiazonium salt, a sulfur dioxide surrogate such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluorine source like potassium bifluoride (KHF₂). While this specific transformation is predominantly reported as a copper-catalyzed process, related electrochemical methods for the fluorosulfonylation of other aromatic precursors like aryl thianthrenium salts have been developed, proceeding without external redox reagents or metal catalysts.

Radical-Mediated Fluorosulfonylation

Radical-mediated pathways have emerged as a powerful and concise strategy for synthesizing sulfonyl fluorides. These methods often rely on the generation of fluorosulfonyl radicals or the radical functionalization of substrates followed by trapping with a sulfur dioxide source and subsequent fluorination.

Visible-light photoredox catalysis is a prominent strategy in this area. For instance, various aryl sulfonyl fluorides can be synthesized from diaryliodonium salts through a radical sulfur dioxide insertion and fluorination strategy. This metal-free approach uses an organophotocatalyst to generate an aryl radical, which is then trapped by a sulfur dioxide surrogate like DABSO, followed by reaction with a fluoride source.

Another approach involves the iron-catalyzed fluorosulfonylation of alkenes. This method can achieve the formation of C-C, C-S, and C-F bonds in a single step using sodium dithionite (Na₂S₂O₄) as both an SO₂ source and a reductant, and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. This strategy is particularly relevant for creating functionalized alkyl sulfonyl fluorides.

| Method | Substrate Type | Key Reagents | Catalyst |

| Organophotocatalysis | Diaryliodonium salts | DABSO, KHF₂ | Organic photocatalyst |

| Fe-Catalysis | Alkenes | Na₂S₂O₄, NFSI | Fe catalyst |

| Photoredox Catalysis | Allyl sulfones | Not specified | Photoredox catalyst |

Table 2: Overview of Radical-Mediated Fluorosulfonylation Methods.

For the synthesis of this compound, a radical-based approach might involve the generation of a nitrogen-centered radical on the pyrrolidine ring, followed by reaction with SO₂ and a fluoride source, although this specific transformation is not explicitly reported.

Metal-Catalyzed Fluorosulfonylation (e.g., Pd-catalyzed, Cu-catalyzed)

Transition metal catalysis offers efficient and selective methods for constructing the C-SO₂F bond.

Palladium-Catalyzed Synthesis: A one-pot, palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides has been developed. This reaction utilizes DABSO as the SO₂ surrogate and Selectfluor as the fluorinating agent, generating a diverse range of sulfonyl fluorides in good to excellent yields. Similarly, palladium catalysis can be used for the fluorosulfonylation of aryl thianthrenium salts with sodium dithionite (Na₂S₂O₄) and N-fluorobenzenesulfonimide (NFSI).

Copper-Catalyzed Synthesis: Copper-catalyzed fluorosulfonylation of arenediazonium salts is a general and practical method for preparing arenesulfonyl fluorides. This reaction proceeds smoothly using DABSO and potassium bifluoride (KHF₂) under mild conditions and does not require an additional oxidant. The electronic properties of the starting arenediazonium salt can significantly influence the reaction pathway.

| Catalyst | Substrate Type | SO₂ Source | Fluorine Source |

| Palladium | Aryl iodides | DABSO | Selectfluor |

| Palladium | Aryl thianthrenium salts | Na₂S₂O₄ | NFSI |

| Copper | Arenediazonium salts | DABSO | KHF₂ |

Table 3: Examples of Metal-Catalyzed Fluorosulfonylation Reactions.

These methods are primarily designed for aryl sulfonyl fluorides and would require adaptation for the synthesis of N-sulfonyl fluorides like this compound. A potential, though indirect, route could involve the synthesis of a suitable aromatic precursor that is later elaborated into the desired pyrrolidine structure.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure compounds is critical for pharmaceutical applications. While a direct stereoselective synthesis of this compound has not been specifically described, general strategies for the enantioselective synthesis of chiral sulfonyl fluorides and chiral pyrrolidines can be considered.

One established method for creating chiral aliphatic sulfonyl fluorides is through Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-ethenesulfonyl fluorides. This approach provides access to 2-aryl substituted chiral sulfonyl fluorides with high enantioselectivity (up to 99.8% ee).

For the pyrrolidine core, stereoselectivity can be achieved through various means, including the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This method can create up to four new stereocenters with excellent diastereoselectivity. The reduction of a prochiral pyrrole precursor containing the cyano group at the 3-position could potentially be directed by a chiral catalyst to yield an enantiopure 3-cyanopyrrolidine. This chiral pyrrolidine could then be reacted with sulfuryl fluoride or a related reagent to install the sulfonyl fluoride group.

Another emerging area is the synthesis of chiral sulfonimidoyl fluorides (SIFs), which are analogs of sulfonyl fluorides. Convenient routes to obtain chiral SIFs from sulfenamides in high enantiomeric excess have been developed. These methods underscore the growing interest and capability in creating sulfur-centered chirality.

A hypothetical stereoselective synthesis for enantiopure this compound could involve:

Asymmetric synthesis of the pyrrolidine ring: Starting from an achiral precursor, a catalytic asymmetric hydrogenation or other enantioselective cyclization reaction could form enantiopure 3-cyanopyrrolidine.

Sulfonylation: The resulting chiral amine could then be reacted with sulfuryl chloride followed by a fluoride source, or directly with sulfuryl fluoride, to form the final product, preserving the stereocenter.

Chiral Auxiliaries and Catalyst-Controlled Approaches

Asymmetric synthesis provides the most direct route to enantiopure pyrrolidine derivatives. researchgate.net These methods employ either chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One prominent strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.gov In a potential pathway to 3-cyanopyrrolidine, an appropriately substituted azomethine ylide could react with acrylonitrile. The stereoselectivity of this cycloaddition can be controlled by a chiral metal catalyst, often involving copper or silver complexes with chiral ligands. This method is highly valued for its ability to construct the pyrrolidine ring and install multiple stereocenters in a single, highly controlled step. nih.gov

Another advanced approach is the asymmetric C-H amination or functionalization. nih.gov This strategy involves the direct insertion of a nitrene into a C-H bond, guided by a chiral catalyst, typically based on rhodium or iridium. organic-chemistry.org A streamlined synthesis could begin with a simple hydrocarbon, where a regio- and stereoselective catalytic nitrene C-H insertion is followed by a diastereoselective cyclization to form the pyrrolidine ring. nih.gov

Once the chiral 3-cyanopyrrolidine intermediate is synthesized, the sulfonyl fluoride moiety is introduced. This is typically a two-step process where the secondary amine of the pyrrolidine is first reacted with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, followed by a chlorine-fluorine exchange using a fluoride source like potassium fluoride. nih.gov A more direct, one-pot method involves the reaction of the amine with sulfuryl fluoride (SO₂F₂) or by using reagents that facilitate the conversion from sulfonic acids or sulfonates. nih.govnih.govrsc.org

Table 1: Comparison of Catalyst Systems in Asymmetric Pyrrolidine Synthesis Note: Data is representative of catalyst performance in analogous asymmetric cycloaddition reactions for pyrrolidine synthesis.

| Catalyst/Ligand System | Reaction Type | Typical Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cu(I) / Chiral Bisoxazoline | 1,3-Dipolar Cycloaddition | 85-95 | 90-99 |

| Ag(I) / Chiral Phosphine | 1,3-Dipolar Cycloaddition | 80-92 | 88-97 |

| Rh₂(OAc)₄ / Chiral Carbenoid | C-H Amination/Cyclization | 70-88 | >95 |

| Proline-based Organocatalyst | Michael Addition/Cyclization | 90-98 | 92-99 |

Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-cyanopyrrolidine, followed by separation of the enantiomers. This process is known as resolution. libretexts.orglibretexts.org

The synthesis of the racemic intermediate can be achieved through various classical methods, such as the cyclization of haloamines or reductive amination of dicarbonyl compounds. A common method involves the reaction of a primary amine with a 1,4-dihalide or a related dielectrophile. organic-chemistry.org

Resolution is accomplished by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.orgpharmaguideline.com This acid-base reaction forms a mixture of two diastereomeric salts. Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgyoutube.com

Once a single diastereomeric salt is isolated in pure form, the chiral amine can be regenerated by treatment with a base to neutralize the resolving acid. The now enantiomerically pure 3-cyanopyrrolidine can then be converted to the final this compound product as described previously. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. pharmaguideline.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Separation Principle |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic bases. |

| (-)-Malic Acid | Chiral Acid | Forms diastereomeric salts with differing solubilities. |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Effective for forming crystalline diastereomeric salts. |

| (-)-Mandelic Acid | Chiral Acid | Frequently used for resolving primary and secondary amines. |

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign. The principles of green chemistry, such as the use of safer solvents, maximization of atom economy, and waste minimization, are highly relevant to the synthesis of this compound. chemijournal.comresearchgate.net

Solvent-Free or Aqueous Media Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov For the synthesis of the sulfonyl fluoride moiety, mechanochemical methods offer a compelling solvent-free alternative. acs.orgyoutube.com These reactions are carried out by grinding solid reactants together, often with a liquid or solid grinding auxiliary, in a ball mill. This technique has been successfully applied to the synthesis of various sulfonyl fluorides, reducing reaction times and eliminating the need for bulk solvents. acs.org

For the formation of the pyrrolidine ring, reactions in aqueous media or benign solvents like ethanol-water mixtures are gaining traction. rsc.org For instance, certain multicomponent reactions to form polysubstituted pyrrolidines can be performed under catalyst-free conditions at room temperature in an ethanol-water solvent system, significantly improving the environmental profile of the synthesis. rsc.org The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability. researchgate.net

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

Addition and cycloaddition reactions are ideal in this regard as they, in principle, incorporate all reactant atoms into the product, leading to 100% atom economy. The 1,3-dipolar cycloaddition approach to the pyrrolidine ring is a prime example of an atom-economical reaction. frontiersin.org

Table 3: Atom Economy Comparison of Potential Synthetic Steps

| Reaction Type | Example Step | Theoretical Atom Economy (%) | Key Byproducts |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Pyrrolidine ring formation | 100 | None |

| Sulfonylation with SO₂F₂ | Sulfonyl fluoride formation | < 80 | HF (if base is used) |

| Resolution via Diastereomeric Salts | Chiral separation | < 50 (for desired product) | Undesired enantiomer, resolving agent salt |

| Chlorine-Fluorine Exchange | Sulfonyl fluoride formation | Variable (depends on MW) | Chloride Salt (e.g., KCl) |

Chemical Reactivity and Transformations of 3 Cyanopyrrolidine 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

SuFEx is a versatile click reaction that involves the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. sigmaaldrich.comnih.gov The sulfonyl fluoride group is exceptionally stable under many conditions, including thermolysis and resistance to reduction, but its reactivity can be unlocked in specific activating environments. nih.govsigmaaldrich.com This allows for highly chemoselective reactions, typically targeting the sulfur atom exclusively. sigmaaldrich.comsigmaaldrich.com The stability of the resulting sulfonamide or sulfonate linkages makes SuFEx a powerful tool in chemical synthesis and bioconjugation. nih.gov

The SuFEx reaction is understood to proceed through a nucleophilic substitution mechanism at the sulfur atom, akin to an Sₙ2-type reaction. nih.gov The process is initiated by the attack of a nucleophile on the highly electrophilic sulfur center of the sulfonyl fluoride. This forms a transient, pentacoordinate sulfur intermediate. Subsequently, the fluoride ion is eliminated as a good leaving group, resulting in the formation of a new covalent bond between the sulfur atom and the nucleophile. nih.gov

The reaction can be facilitated by catalysts. For instance, tertiary amine bases are thought to mediate the process by activating the sulfonyl fluoride and assisting in the departure of the fluoride leaving group, possibly through the formation of bifluoride ion species. nih.gov Computational studies on model systems, such as the reaction between methanesulfonyl fluoride and methylamine, indicate that a complementary base is crucial for lowering the reaction's energy barrier by enhancing the nucleophilicity of the amine. nih.gov Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have also been developed to activate the sulfonyl fluoride group, enabling efficient reactions even with less reactive nucleophiles. nih.govtheballlab.com

3-Cyanopyrrolidine-1-sulfonyl fluoride is expected to react with various oxygen nucleophiles under SuFEx conditions to form sulfonate esters. The general reactivity of sulfonyl fluorides towards O-nucleophiles is well-established. ccspublishing.org.cn

A pertinent example involves a structurally similar proline-derived sulfonyl fluoride, which undergoes a SuFEx reaction with phenol (B47542). nih.gov In this transformation, the sulfonyl fluoride reacts with the hydroxyl group of phenol to yield the corresponding sulfonate ester in high yield. nih.gov This demonstrates the capability of cyclic aliphatic sulfonyl fluorides to readily engage with phenolic nucleophiles.

Alcohols are also viable nucleophiles. While direct SuFEx reactions are possible, often requiring activation, sulfuryl fluoride (SO₂F₂) has been used in one-pot procedures to convert alcohols first into highly reactive alkyl fluorosulfate (B1228806) intermediates, which are then substituted by other nucleophiles. nih.gov Perfluorobutanesulfonyl fluoride has been shown to react with primary alcohols to yield corresponding sulfonates. researchgate.net

Carboxylic acids can also participate in reactions with sulfonyl fluoride hubs, though the specific conditions may vary. nih.gov

Table 1: Representative SuFEx Reactions of a Proline-Derived Sulfonyl Fluoride with O- and N-Nucleophiles

| Entry | Nucleophile | Product Type | Yield (%) | Reference |

| 1 | Phenol | Sulfonate Ester | 91 | nih.gov |

| 2 | Morpholine | Sulfonamide | 95 | nih.gov |

The reaction of sulfonyl fluorides with nitrogen nucleophiles, particularly primary and secondary amines, is a cornerstone of SuFEx chemistry, providing a robust method for synthesizing sulfonamides. nih.govtheballlab.com this compound is anticipated to react efficiently with a wide range of amines.

This reactivity is exemplified by the reaction of a proline-derived sulfonyl fluoride with morpholine, a secondary amine, which proceeds in high yield to form the corresponding sulfonamide. nih.gov This transformation highlights the utility of cyclic sulfonyl fluorides as building blocks for creating diverse sulfonamide structures.

The synthesis of sulfonamides from sulfonyl fluorides can be highly dependent on reaction conditions. While some reactions proceed with a simple base, others require specific activation methods to overcome the inherent stability of the S-F bond. nih.gov Catalytic systems have been developed to broaden the scope and improve the efficiency of this transformation. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid catalyst for the amidation of a wide array of aryl- and alkylsulfonyl fluorides. nih.govtheballlab.com Another efficient catalytic system employs 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives to facilitate the amidation of even sterically hindered substrates. chemrxiv.org

Table 2: Examples of Catalytic Sulfonamide Synthesis from Sulfonyl Fluorides and Amines

| Sulfonyl Fluoride | Amine | Catalyst System | Product | Yield (%) | Reference |

| Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | N-Phenylbenzenesulfonamide | 63 | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 4-Cyano-N-phenylbenzenesulfonamide | 85 | theballlab.com |

| 4-Methylbenzenesulfonyl fluoride | tert-Butylamine | HOBt / TMDS | N-(tert-Butyl)-4-methylbenzenesulfonamide | 95 | chemrxiv.org |

| 1-Naphthalenesulfonyl fluoride | Adamantan-1-amine | HOBt / TMDS | N-(Adamantan-1-yl)naphthalene-1-sulfonamide | 90 | chemrxiv.org |

The reaction of aliphatic sulfonyl fluorides like this compound with sulfur nucleophiles is less common than with oxygen or nitrogen nucleophiles. While the sulfonyl fluoride group is generally stable, reactions with thiols can be achieved under specific conditions. An efficient, transition-metal-free method has been developed for synthesizing thiol-functionalized allylic sulfonyl fluorides by reacting various aromatic, aliphatic, and heterocyclic thiols with 2-chloroprop-2-ene-1-sulfonyl fluoride. researchgate.net This demonstrates that S-C bond formation is possible in molecules containing a sulfonyl fluoride moiety. However, this specific reaction is a nucleophilic substitution on the allylic carbon, not a direct SuFEx reaction at the sulfur center. researchgate.net

Conversely, thiols are often used as precursors for the synthesis of sulfonyl fluorides through oxidative processes, highlighting the robustness of the thiol functional group under different reaction manifolds. nih.govnih.gov

Sulfonyl fluorides can react with carbon nucleophiles, establishing S-C bonds and providing access to sulfones. This transformation has been well-documented for aryl sulfonyl fluorides, which couple with a diverse set of alkyl carbon pronucleophiles. nih.gov These reactions typically employ a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the carbon nucleophile, which then attacks the sulfonyl fluoride. nih.gov

A wide range of carbon pronucleophiles, including esters, amides, nitriles, and sulfones, have been shown to be effective partners in these SuFEx reactions. nih.gov While this methodology has been extensively explored for aryl sulfonyl fluorides, the principles suggest that aliphatic sulfonyl fluorides could also participate in such transformations, thereby expanding their synthetic utility. nih.gov

A defining feature of SuFEx chemistry is its high degree of chemoselectivity. The sulfonyl fluoride group is uniquely stable compared to other sulfonyl halides like sulfonyl chlorides. sigmaaldrich.comtheballlab.com This stability allows the -SO₂F group to be carried through various synthetic steps without reacting, only to be specifically activated for a SuFEx reaction under the right conditions. nih.gov

This "latent reactivity" ensures that nucleophilic attack occurs almost exclusively at the sulfur(VI) center, without affecting other potentially electrophilic sites within the molecule. nih.govsigmaaldrich.com For example, in molecules containing both a sulfonyl fluoride and other functional groups, SuFEx conditions can be chosen to selectively target the S-F bond. This orthogonality is a key principle of click chemistry and makes sulfonyl fluorides powerful connective hubs in complex molecule synthesis. nih.gov

Reactivity of the Cyano Group

The nitrile, or cyano, group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions. These reactions allow for the conversion of the cyano group into amines, carboxylic acids, amides, and various heterocyclic systems, making it a key site for molecular modification.

Reductive Transformations to Amines (e.g., for sultam formation)

The reduction of the cyano group to a primary amine is a fundamental transformation that opens up pathways for further functionalization. In the context of this compound and related structures, this reduction is a critical step in the synthesis of bicyclic sulfonamides, known as sultams.

A notable application of this transformation is the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides to form spirocyclic γ-sultams. nih.govnih.gov This process involves the reduction of the nitrile to an aminomethyl group, which then undergoes an intramolecular reaction with the sulfonyl fluoride to form the sultam ring. A common reagent system for this transformation is sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) chloride hexahydrate (NiCl₂·6H₂O) catalyst in methanol. nih.govnih.gov This method has been shown to be efficient for the synthesis of various spirocyclic sultams. nih.govnih.gov

Table 1: Reductive Cyclization of a Related Cyanoalkylsulfonyl Fluoride

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| tert-Butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate | 1. KSAc, DMF2. Cl₂, H₂O/CH₂Cl₂3. KHF₂, H₂O4. NaBH₄, NiCl₂·6H₂O, MeOH | Spirocyclic γ-sultam | 61-84% | nih.govnih.gov |

Hydrolytic Transformations to Carboxylic Acids or Amides

The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. mdpi.commdpi.comorganic-chemistry.org This transformation is a standard method for converting nitriles into other important functional groups.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. organic-chemistry.org

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. Protonation by water yields an imidic acid, which then tautomerizes to an amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt. mdpi.com

N-Functionalization via Nitrile (e.g., for heterocyclic derivatives)

The nitrile group can participate in cycloaddition reactions and condensations to form a variety of nitrogen-containing heterocycles. These reactions typically involve the reaction of the nitrile with a dinucleophile or a 1,3-dipole.

One of the most common transformations of this type is the synthesis of tetrazoles via the [3+2] cycloaddition of an azide (B81097) to the nitrile. researchgate.netresearchgate.net This reaction can be catalyzed by various reagents, including zinc salts. researchgate.net Another important class of heterocycles that can be synthesized from nitriles are triazines. For example, the cyclotrimerization of nitriles can lead to the formation of 1,3,5-triazines. nih.gov Additionally, nitriles can react with hydrazines to form various heterocyclic systems, such as pyrazoles or pyridazines, depending on the substrate and reaction conditions. researchgate.net While these are general strategies for heterocycle synthesis from nitriles, their application to this compound would depend on the compatibility of the other functional groups with the required reaction conditions.

Cyclization Reactions involving the Nitrile (e.g., for spirocyclic β- and γ-sultams)

As mentioned in section 3.2.1, the most prominent cyclization reaction involving the nitrile group of cyanoalkylsulfonyl fluorides is the intramolecular reductive cyclization to form sultams. nih.govnih.gov This reaction provides an efficient route to spirocyclic β- and γ-sultams, which are valuable scaffolds in medicinal chemistry due to their conformational rigidity and three-dimensional structure. nih.govnih.gov

The key step is the reduction of the nitrile to a primary amine, which then acts as an internal nucleophile, attacking the electrophilic sulfur of the sulfonyl fluoride to close the sultam ring. The regioselectivity of the cyclization (formation of β- or γ-sultams) is determined by the length of the carbon chain separating the cyano group and the sulfonyl fluoride. nih.govnih.gov

Table 2: Synthesis of Spirocyclic Sultams

| Precursor Type | Cyclization Product | General Yield Range | Reference |

| α-Cyano sulfonyl fluorides | Spirocyclic β-sultams | 48–53% | nih.gov |

| β-Cyano sulfonyl fluorides | Spirocyclic γ-sultams | 61–84% | nih.govnih.gov |

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound is a saturated nitrogen heterocycle. The primary site of reactivity on the ring itself is the nitrogen atom.

N-Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine and is therefore nucleophilic. This allows for a variety of N-functionalization reactions, such as alkylation, acylation, and arylation. iaea.orgnih.gov The N-sulfonyl group already present in this compound significantly influences the reactivity of the pyrrolidine nitrogen. Sulfonamides are generally less nucleophilic than the corresponding free amines. However, N-functionalization can still be achieved under appropriate conditions.

N-alkylation of similar cyclic amines and imidazopyridines has been reported to occur under basic conditions using alkyl halides in a solvent like DMF. researchgate.netopenaccesspub.orgresearchgate.net The choice of base and reaction conditions would be crucial to avoid side reactions involving the other functional groups present in the molecule. Such N-functionalization provides a straightforward way to introduce a wide range of substituents, thereby modifying the physicochemical properties of the parent molecule.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring, a five-membered saturated heterocycle, is generally stable but can undergo ring-opening or ring-expansion reactions under specific conditions, driven by factors like ring strain, electronic effects of substituents, and the nature of the reagents. In the case of this compound, the electron-withdrawing nature of both the cyano and the N-sulfonyl fluoride groups significantly influences the reactivity of the ring.

While specific studies detailing ring-opening or expansion of this compound are not prevalent, the reactivity can be inferred from related N-sulfonylated cyclic amines. For instance, reductive cleavage of the N-S bond can lead to the corresponding pyrrolidine, which may be more susceptible to subsequent ring-opening reactions. Alternatively, reactions targeting the C-N bonds of the ring, potentially initiated by strong nucleophiles or radical species, could lead to linear amino compounds. Ring expansion is a less common pathway for pyrrolidines but could conceivably be achieved through rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, if a suitable precursor were generated from the starting compound.

Stereochemical Integrity during Transformations

The stereocenter at the C3 position of this compound is a key feature, and maintaining its integrity is often crucial in synthetic applications. The pyrrolidine ring adopts a non-planar "envelope" conformation, and the substituents can exist in pseudoaxial or pseudoequatorial positions. beilstein-journals.org The presence of the fluorine atom on the sulfonyl group and the cyano group at C3 can influence the conformational equilibrium of the ring. beilstein-journals.org

Transformations of this molecule can be categorized based on their effect on the C3 stereocenter:

Reactions at the Sulfonyl Fluoride Group: Transformations that exclusively target the sulfonyl fluoride moiety, such as nucleophilic substitution at the sulfur atom (SuFEx-type reactions), are not expected to affect the stereochemistry at C3. The reaction occurs away from the chiral center, leaving its configuration intact.

Reactions at the Cyano Group: Hydrolysis, reduction, or addition of nucleophiles to the nitrile function would also preserve the stereochemical integrity at the adjacent carbon, as the C3-H bond is not broken.

Reactions Involving the Ring: Reactions that proceed via intermediates which flatten the ring, such as the formation of a radical or a carbocation at a ring position, could potentially lead to racemization or epimerization. However, the high energy of such intermediates in a saturated ring often disfavors these pathways. For example, radical cyclizations involving N-sulfonyl groups have been shown to proceed through various intermediates, where stereochemistry can be a complex issue. nih.gov

Quantum chemical analyses on substituted fluorinated pyrrolidines have shown that stereoelectronic effects, such as the anomeric and gauche effects, play a significant role in determining conformer stabilities. beilstein-journals.org These inherent conformational biases can, in turn, influence the stereochemical outcome of reactions by dictating the preferred trajectory of reagent approach.

Unconventional Reactivity of the Sulfonyl Fluoride Moiety

While traditionally valued for their stability, sulfonyl fluorides have recently been "awakened" as versatile partners in a variety of transformations that go beyond their classic role as stable electrophiles for creating sulfonamide or sulfonate ester linkages. researchgate.netresearchgate.net This expanded reactivity has opened new avenues for C-C and C-N bond formation.

Defluorosulfonylative (deFS) Couplings

A notable unconventional reaction is the defluorosulfonylative (deFS) coupling, where the sulfonyl fluoride group acts as a leaving group, enabling the formation of a new bond at the carbon atom it was previously attached to. This process involves the cleavage of the C–S bond and extrusion of SO₂ and a fluoride salt.

This transformation has been particularly demonstrated with oxetane (B1205548) sulfonyl fluorides, which couple with amines to generate amino-oxetanes. springernature.comresearchgate.net The reaction proceeds through an Sₙ1-type mechanism involving the formation of a carbocation intermediate upon loss of SO₂ and F⁻. springernature.com For this compound, a similar N-desulfonative amination would involve cleavage of the N-S bond. While mechanistically distinct from C-S cleavage, it highlights the potential for the sulfonyl fluoride moiety to serve as a leaving group in coupling reactions. researchgate.net

Table 1: Comparison of SuFEx and deFS Reactivity

| Feature | SuFEx (Sulfur Fluoride Exchange) | deFS (Defluorosulfonylative) Coupling |

|---|---|---|

| Bond Cleaved | S–F | C–S (or N–S) |

| Role of SO₂F | Electrophilic Sulfur Center | Leaving Group |

| Products | Sulfonamides, Sulfonates, etc. | C-C or C-Heteroatom coupled products |

| Key Feature | Formation of a new bond to sulfur | Formation of a new bond to carbon/nitrogen |

Suzuki-Miyaura type Cross-Coupling Reactions

The utility of sulfonyl fluorides as coupling partners has been extended to palladium-catalyzed Suzuki-Miyaura reactions. nih.gov This desulfonative cross-coupling allows aryl sulfonyl fluorides to react with boronic acids to form C-C bonds. nih.govresearchgate.net The reaction is believed to proceed via oxidative addition of the palladium catalyst to the C–S bond, followed by desulfonation. nih.gov

While most examples involve aryl sulfonyl fluorides, the concept has been applied to heteroaromatic systems like pyridine-2-sulfonyl fluoride (PyFluor). scholaris.canih.gov The application to aliphatic sulfonyl fluorides like this compound would be a significant extension. Such a reaction would involve the challenging cleavage of an N(sp³)–S bond. Success would depend on developing specific catalytic systems capable of activating this robust bond, but it represents an exciting frontier in expanding the synthetic utility of this compound class. scholaris.ca

Radical-Mediated Transformations

The sulfonyl fluoride group can also participate in radical chemistry, offering synthetic pathways that are complementary to traditional ionic reactions.

Generation and Reactivity of Fluorosulfonyl Radicals

The fluorosulfonyl radical (•SO₂F) is a highly reactive intermediate that can be generated from various precursors, including sulfonyl fluorides, under photoredox or electrochemical conditions. rsc.orgnih.govechemi.com While the generation of a nitrogen-centered radical from N-sulfonyl amides is a known process, researchgate.netnih.govmdpi.com the direct generation of a fluorosulfonyl radical from a compound like this compound is less common.

More typically, N-sulfonyl compounds can serve as precursors to other radical species. For instance, photocatalysis can be used to generate sulfonyl radical intermediates from sulfonamides, which can then undergo further reactions. acs.org In the case of this compound, a plausible radical pathway could involve the homolytic cleavage of the N–S bond. This would generate a pyrrolidinyl radical and the •SO₂F radical. The subsequent reactivity would depend on the reaction conditions and the other species present. The pyrrolidinyl radical could be trapped by a radical acceptor, while the fluorosulfonyl radical could participate in processes like addition to alkenes. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Article Generation Not Possible Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is no published research on the chemical reactivity and transformations of This compound in the specific contexts of Radical Hydrofluorosulfonylation and Oxo-fluorosulfonylation of Alkynes .

The instructions for this task require the generation of a thorough, informative, and scientifically accurate article strictly adhering to a detailed outline focused on these specific reactions for the named compound. This includes the provision of detailed research findings and data tables.

Our extensive searches have yielded general information on the methodologies of Radical Hydrofluorosulfonylation and Oxo-fluorosulfonylation with other sulfonyl fluorides. For instance, radical hydrofluorosulfonylation of unactivated alkenes and alkynes has been reported using radical precursors like 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI). researchgate.netnih.gov Similarly, electrochemical methods for the oxo-fluorosulfonylation of alkynes have been described. nih.gov However, none of the available literature mentions or provides data for the use of this compound as a substrate or reagent in these or any other specified chemical transformations.

Given the strict adherence required to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article. To do so would necessitate speculation or the inclusion of information on unrelated compounds, which would violate the core principles of scientific accuracy and the specific constraints of the request.

Therefore, this article cannot be produced at this time due to the absence of the necessary scientific data.

Mechanistic Insights into Reactions Involving 3 Cyanopyrrolidine 1 Sulfonyl Fluoride

Detailed Reaction Mechanisms for Key Synthetic Pathways

While specific literature on the synthesis of 3-Cyanopyrrolidine-1-sulfonyl fluoride (B91410) is sparse, plausible synthetic pathways can be postulated based on established methods for creating aliphatic sulfonyl fluorides. A primary route involves the reaction of the parent amine, 3-cyanopyrrolidine, with sulfuryl fluoride (SO₂F₂), or the conversion of an intermediate sulfonyl chloride.

Mechanism 1: Direct Fluorosulfonylation with Sulfuryl Fluoride (SO₂F₂)

This method involves the direct reaction of 3-cyanopyrrolidine with sulfuryl fluoride gas, typically in the presence of a base such as triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).

Base-Mediated Deprotonation: The base abstracts the proton from the secondary amine of the 3-cyanopyrrolidine, generating a nucleophilic pyrrolidinide anion.

Nucleophilic Attack: The highly nucleophilic nitrogen atom attacks the electrophilic sulfur center of SO₂F₂.

Fluoride Displacement: This attack proceeds via a nucleophilic substitution mechanism, displacing one of the fluoride ions as a leaving group to form the final 3-Cyanopyrrolidine-1-sulfonyl fluoride product. The displaced fluoride ion is then neutralized by the protonated base.

Mechanism 2: Halogen Exchange from a Sulfonyl Chloride Precursor

An alternative pathway begins with the synthesis of the corresponding sulfonyl chloride, followed by a halide exchange reaction.

Sulfonyl Chloride Formation: 3-Cyanopyrrolidine is reacted with sulfuryl chloride (SO₂Cl₂) to form 3-cyanopyrrolidine-1-sulfonyl chloride. The mechanism is analogous to the one with SO₂F₂.

Fluoride-Chloride Exchange: The sulfonyl chloride is then treated with a fluoride salt, such as potassium fluoride (KF) or a combination of KF and a phase-transfer catalyst. The fluoride ion acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This exchange is favorable due to the high strength of the resulting S-F bond. mdpi.com

Elucidation of Sulfonyl Fluoride Activation and Fluoride Exchange Mechanisms

The sulfur(VI)-fluoride bond is exceptionally stable, rendering sulfonyl fluorides largely unreactive under many conditions. ccspublishing.org.cn However, this latent reactivity can be unleashed through specific activation protocols, forming the basis of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comnih.gov This process enables the covalent linkage of the sulfonyl fluoride moiety to various nucleophiles. nih.gov

Activation Mechanisms:

The core principle of activation is to facilitate the departure of the fluoride ion, a process that can be assisted by various reagents. nih.gov

Base Catalysis: Organic bases like triethylamine (TEA) or amidines (e.g., DBU) can activate a nucleophile (e.g., an alcohol or phenol) by deprotonation, increasing its nucleophilicity for attack on the sulfur center. nih.gov

Lewis Acid Activation: Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can coordinate to the fluoride atom of the sulfonyl fluoride. acs.orgchemrxiv.org This interaction polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. acs.org

Bifluoride Catalysis: Salts like tetrabutylammonium (B224687) bifluoride ([TBA][HF₂]) are highly effective catalysts. The bifluoride ion is believed to activate the S-F bond through hydrogen bonding, facilitating fluoride displacement. nih.gov

Fluoride Exchange Mechanism (SuFEx):

The mechanism of nucleophilic substitution at the sulfonyl sulfur center has been a subject of detailed study. Unlike the analogous chloride-chloride exchange in arenesulfonyl chlorides, which proceeds through a concerted Sₙ2 mechanism with a single transition state, the fluoride exchange is often proposed to occur via an addition-elimination (A-E) pathway. mdpi.comdntb.gov.uanih.gov

Nucleophilic Addition: An incoming nucleophile (Nu⁻) attacks the electrophilic sulfur atom.

Formation of a Hypervalent Intermediate: This attack leads to the formation of a transient, pentacoordinate, hypervalent sulfur(VI) intermediate (a sulfurane-like structure). nih.gov

Elimination of Fluoride: The intermediate collapses, expelling the fluoride ion as the leaving group to yield the final substituted product (e.g., a sulfonate ester or sulfonamide).

The existence of a stable hypervalent intermediate in the fluoride exchange, as opposed to a simple Sₙ2 transition state for chloride exchange, is a key mechanistic distinction. mdpi.comdntb.gov.uanih.gov

| Activation Method | Catalyst/Reagent Example | Proposed Role |

| Base Catalysis | Triethylamine (TEA), DBU | Activates the incoming nucleophile via deprotonation. |

| Lewis Acid Catalysis | Calcium triflimide [Ca(NTf₂)₂] | Coordinates to the fluoride, increasing the sulfur's electrophilicity. acs.orgchemrxiv.org |

| Bifluoride Catalysis | Tetrabutylammonium bifluoride | Activates the S-F bond, likely through hydrogen bonding interactions. nih.gov |

| Protein Environment | Amino acid residues (e.g., Lys, Tyr) | Proximal residues in an enzyme active site can activate the S-F bond. acs.orgrsc.org |

Mechanistic Studies of Nitrile Group Transformations

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily through nucleophilic addition to the polarized carbon-nitrogen triple bond. chemistrysteps.comresearchgate.net

Acid-Catalyzed Hydrolysis to Carboxylic Acid:

Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.

Proton Transfer and Tautomerization: A proton is transferred from the oxygen to the nitrogen, forming a protonated imidic acid, which then tautomerizes to an amide intermediate. chemistrysteps.com

Amide Hydrolysis: The resulting amide undergoes further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis to Carboxylate:

Hydroxide (B78521) Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon, forming an imine anion. libretexts.org

Protonation and Tautomerization: The anion is protonated by water to give an imidic acid, which tautomerizes to an amide. chemistrysteps.com

Amide Hydrolysis: Under basic conditions, the amide is further hydrolyzed to a carboxylate salt.

Reduction to a Primary Amine:

The nitrile group can be reduced to a primary amine using strong hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.org

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the nitrile carbon, breaking one of the π-bonds and forming an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org

Second Hydride Addition: A second hydride ion adds to the imine carbon of the complex, resulting in a dianion intermediate. libretexts.org

Aqueous Workup: Upon addition of water, the N-metal bonds are protonated to yield the final primary amine, 3-(aminomethyl)pyrrolidine-1-sulfonyl fluoride.

| Transformation | Key Reagents | Intermediate | Final Product Functional Group |

| Acidic Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |

| Basic Hydrolysis | NaOH, H₂O, Heat | Amide | Carboxylate |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |

| Organometallic Addition | 1. R-MgBr 2. H₃O⁺ | Imine | Ketone |

Understanding Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of two distinct reactive sites—the sulfonyl fluoride and the nitrile—makes chemoselectivity a critical consideration in reactions involving this compound.

Chemoselectivity:

The remarkable stability of the sulfonyl fluoride group allows for high chemoselectivity. nih.gov Many transformations of the nitrile group can be performed while leaving the sulfonyl fluoride moiety intact. For example, reduction of the nitrile with LiAlH₄ or its hydrolysis to a carboxylic acid can be achieved without affecting the S-F bond.

Conversely, under SuFEx conditions, the sulfonyl fluoride group can be selectively activated to react with nucleophiles like phenols or specific amino acid residues (e.g., tyrosine, lysine) in a protein context. acs.org This reaction would proceed without interference from the nitrile group, which is not reactive under these conditions. This orthogonal reactivity is a hallmark of "click chemistry" and makes the compound a potentially valuable bifunctional linker. nih.govresearchgate.net

Regioselectivity:

Regioselectivity would become a key factor in reactions that aim to functionalize the pyrrolidine (B122466) ring itself. While specific studies on this substrate are not available, predictions can be made based on general principles. For instance, α-functionalization of the pyrrolidine ring via deprotonation would likely occur at the C2 or C5 position. The electron-withdrawing nature of the N-sulfonyl fluoride group would acidify these protons. The regiochemical outcome could be influenced by steric factors and the specific base and reaction conditions used, with computational models suggesting that the transition state for five-membered rings can be less favorable for endo-cyclic reactions compared to six-membered rings, leading to mixtures of regioisomers. acs.org

Transition State Analysis and Reaction Coordinate Studies

While experimental data for this compound is not available, its reaction mechanisms can be illuminated through computational chemistry, specifically using Density Functional Theory (DFT). nih.govwur.nl Such studies on related sulfonyl fluoride systems have provided deep insights into their reactivity. mdpi.comnih.gov

Transition State of SuFEx Reactions:

For the SuFEx reaction, DFT calculations can model the reaction coordinate and identify the transition state(s). In a base-catalyzed reaction with a nucleophile, the calculations often reveal a transition state where the nucleophile is forming a bond with the sulfur center as the S-F bond is elongating. researchgate.net In the addition-elimination mechanism, computational studies can characterize the geometry and energy of the hypervalent sulfur intermediate, confirming it as a true intermediate in a potential energy well rather than just a high-energy transition state. mdpi.com

Reaction Coordinate Profile:

A typical reaction coordinate diagram for a catalyzed SuFEx reaction would show the relative energies of the reactants, the transition state, any intermediates, and the products. The diagram would illustrate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Catalysts, whether Lewis acids or bifluoride ions, are shown to lower this activation barrier, thereby accelerating the reaction rate. nih.govresearchgate.net These computational models are invaluable for rationalizing experimental observations and for designing more efficient catalytic systems for SuFEx chemistry. wur.nl

Applications in Chemical Synthesis and Chemical Biology

3-Cyanopyrrolidine-1-sulfonyl fluoride (B91410) as a Synthetic Building Block

The unique structural features of 3-cyanopyrrolidine-1-sulfonyl fluoride make it a valuable building block in organic synthesis. The presence of a reactive sulfonyl fluoride group, a cyano moiety, and a pyrrolidine (B122466) ring allows for diverse chemical transformations and the construction of complex molecular architectures.

Modular Construction of Complex Molecular Architectures

The reactivity of the sulfonyl fluoride group allows for its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reaction enables the modular assembly of complex molecules by forming stable covalent bonds with various nucleophiles. The pyrrolidine scaffold provides a rigid framework that can be further functionalized, while the cyano group can be transformed into other functional groups, adding to the modularity of this building block.

Synthesis of Densely Functionalized Compounds

This compound serves as a versatile starting material for the synthesis of compounds with a high density of functional groups. The pyrrolidine ring can be substituted at various positions, and both the cyano and sulfonyl fluoride groups can undergo a wide range of chemical reactions. For instance, α-halo-1,3-dienylsulfonyl fluorides, synthesized from aldehydes and halomethanesulfonyl fluorides, can be used in SuFEx click chemistry, Suzuki reactions, and Sonogashira reactions to create highly functionalized dienyl sulfonyl fluoride derivatives. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule at a late step in its synthesis. nih.govnih.govrsc.orgchimia.ch This approach allows for the rapid generation of analogs of a lead compound, which can help to optimize its pharmacological properties. nih.gov The sulfonyl fluoride group is particularly well-suited for LSF due to its stability and selective reactivity. For example, the introduction of fluorine via LSF can modulate a molecule's lipophilicity, permeability, and metabolism. nih.gov The this compound scaffold can be incorporated into a larger molecule, and the sulfonyl fluoride group can then be reacted with various nucleophiles to introduce new functional groups in the final steps of the synthesis.

Design and Synthesis of Chemical Biology Probes

The unique reactivity of the sulfonyl fluoride moiety makes this compound a valuable tool for the design and synthesis of chemical biology probes. These probes are essential for studying biological processes and identifying new drug targets.

Development of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a technique that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. nih.govresearchgate.net Sulfonyl fluorides have emerged as privileged "warheads" for ABPs due to their stability in aqueous environments and their ability to react with a range of nucleophilic amino acid residues. researchgate.netnih.gov

The this compound scaffold can be incorporated into the design of ABPs to target specific enzymes. The cyanopyrrolidine moiety can serve as a recognition element that directs the probe to the active site of the target enzyme. nih.gov Upon binding, the sulfonyl fluoride group reacts with a nucleophilic residue in the active site, leading to irreversible inhibition and labeling of the enzyme. researchgate.netnih.govenamine.netenamine.netresearchgate.netresearchgate.net This allows for the identification and quantification of active enzymes in a proteome.

A notable example involves the development of sulfonyl fluoride probes for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org Probes such as EM12-SF have been shown to covalently engage a histidine residue in the sensor loop of CRBN. nih.govrsc.org Further development led to isoindoline-based probes that demonstrated potent binding to CRBN. nih.govrsc.org

| Probe | Target | Key Findings |

| EM12-SF | Cereblon (CRBN) | Covalently modifies a histidine residue in the CRBN sensor loop. nih.govrsc.org |

| Isoindoline-based probes | Cereblon (CRBN) | Exhibit potent binding to CRBN and have been developed into reversible molecular glues. nih.govrsc.org |

| Alkyne-tagged sulfonyl fluoride | Serine Proteases | Covalently modifies members of the S1 family of serine proteases, enabling their enrichment and identification from complex proteomes. researchgate.net |

Covalent Protein Modification Reagents

The ability of sulfonyl fluorides to react with various nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine, makes them valuable reagents for covalent protein modification. enamine.netnih.gov This reactivity allows for the site-specific labeling of proteins, which can be used to study protein structure and function. nih.gov

The this compound scaffold provides a versatile platform for the development of covalent protein modification reagents. nih.govenamine.netresearchgate.netrsc.org The pyrrolidine ring can be modified to incorporate different functionalities, such as fluorophores or affinity tags, which can be used to visualize or isolate the modified protein. The sulfonyl fluoride group ensures efficient and irreversible labeling of the target protein. This approach has been used to develop probes for a variety of proteins, including kinases and proteases.

Investigation of Protein-Ligand Interactions (via covalent labeling)

The sulfonyl fluoride group is recognized as a "privileged" covalent warhead in chemical biology for its unique balance of stability in aqueous environments and its ability to react with nucleophilic amino acid residues within proteins. rsc.orgacs.org This reactivity is not limited to the highly nucleophilic cysteine but extends to serine, threonine, lysine, tyrosine, and histidine residues, often in a context-specific manner dependent on the local protein microenvironment. rsc.orgnih.govacs.org

This characteristic allows molecules like this compound to be used as chemical probes for covalent labeling. By incorporating this compound into a ligand designed for a specific protein target, researchers can form a stable, covalent bond between the ligand and the protein. This covalent linkage is invaluable for:

Target Identification and Validation: Confirming that a drug or probe interacts directly with the intended protein target in a complex biological mixture.

Structural Biology: Trapping the protein-ligand complex, thereby facilitating its structural elucidation through techniques like X-ray crystallography. rsc.org

Enzyme Inhibition: Irreversibly inhibiting enzyme function by modifying a key residue in the active site.

Mapping Binding Pockets: Identifying the specific amino acids that constitute the binding site of a protein.

The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where a nucleophilic side chain from an amino acid attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonyl-protein bond. acs.orgacs.org The pyrrolidine and cyano groups of the compound would serve to modulate its solubility, cell permeability, and binding affinity for the target protein.

| Amino Acid Residue | Nucleophilic Group | Potential for Covalent Labeling by Sulfonyl Fluorides |

|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | Yes, commonly targeted in proteases. rsc.org |

| Threonine (Thr) | Hydroxyl (-OH) | Yes, context-dependent. nih.gov |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Yes, increasingly targeted. acs.org |

| Lysine (Lys) | Amine (-NH₂) | Yes, context-dependent. acs.orgnih.gov |

| Histidine (His) | Imidazole | Yes, context-dependent. acs.org |

| Cysteine (Cys) | Thiol (-SH) | Yes, though the resulting adduct can be unstable. acs.org |

Use in Fragment-Based Screening Approaches

Fragment-Based Lead Discovery (FBLD) is a powerful method in drug discovery that screens libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds.

The sulfonyl fluoride moiety is an ideal electrophilic warhead to incorporate into such fragments. mdpi.comnih.gov A library of "reactive fragments" containing the sulfonyl fluoride group, such as this compound, can be screened against a protein of interest. The key advantage here is that even a weak, transient binding event can be captured and detected because it results in a permanent covalent modification of the protein. nih.gov

This covalent fragment-based screening approach offers several benefits:

High Sensitivity: The covalent nature of the interaction allows for the easy identification of hits using mass spectrometry, even for fragments with very low initial binding affinity. researchgate.net

Site Identification: Tandem mass spectrometry can be used to pinpoint the exact site of covalent modification on the protein, providing immediate structural information about potential binding pockets. nih.gov

Efficiency: It provides a rapid method to discover novel covalent ligands for proteins that may lack a conveniently located cysteine residue, expanding the scope beyond traditional covalent inhibitors. nih.gov

In this context, this compound would serve as a reactive fragment, with its distinct chemical structure exploring a specific region of the protein's chemical space.

Applications in Macromolecular and Materials Science

The robust and versatile nature of the sulfonyl fluoride group extends its utility into the realm of polymer and materials science.

Polymerization Strategies Utilizing Sulfonyl Fluorides

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of a new generation of "click chemistry". researchgate.netnih.gov This reaction allows for the highly efficient and reliable formation of strong covalent links (e.g., sulfates, sulfonamides) under mild conditions. This has been harnessed to create novel polymers.

Monomers containing two or more sulfonyl fluoride groups can be reacted with di- or poly-functional nucleophiles (like bisphenols or diamines) in a step-growth polymerization process. acs.org This strategy allows for the synthesis of a diverse range of polymers with unique backbones containing sulfonyl groups, such as:

Polysulfates

Polysulfonates

Polysulfamides acs.org

These SuFEx-based polymerization methods are highly efficient and tolerant of a wide variety of functional groups, enabling the creation of well-defined polymers with tailored properties. rsc.org While a bifunctional version of this compound would be required for polymerization, its monofunctional nature makes it an ideal candidate for post-polymerization modification, where it could be used to functionalize a polymer backbone containing nucleophilic sites. digitellinc.comresearchgate.net

Integration into Functional Materials

The reactivity of the sulfonyl fluoride group can be used to covalently anchor molecules onto the surfaces of materials, creating functionalized surfaces with specific properties. For example, ionic liquids bearing a sulfonyl fluoride moiety have been synthesized, integrating the unique reactivity of the SO₂F group with the distinct properties of ionic liquids for potential use in materials like advanced electrolytes for batteries. nih.gov

Similarly, this compound could be reacted with materials that have surface nucleophiles (e.g., hydroxyl or amine groups on silica (B1680970) or functionalized nanoparticles) to modify their surface chemistry. This could be used to alter properties such as hydrophobicity, biocompatibility, or to introduce specific functionalities for sensing or catalytic applications.

Radiolabeling Applications

The presence of a fluorine atom in the sulfonyl fluoride group makes it a prime candidate for radiolabeling applications, particularly for Positron Emission Tomography (PET).

Development of ¹⁸F-Labeled Compounds for Research Applications

PET is a powerful non-invasive imaging technique that requires molecules labeled with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties. nih.govfrontiersin.org The development of efficient methods to incorporate ¹⁸F into biologically active molecules is a major focus of radiochemistry.

The sulfonyl fluoride group provides a convenient handle for ¹⁸F labeling. Typically, the corresponding sulfonyl chloride precursor is reacted with [¹⁸F]fluoride to produce the [¹⁸F]sulfonyl fluoride in a nucleophilic substitution reaction. nih.govacs.org This method allows for the creation of ¹⁸F-labeled tracers that can be used to visualize and quantify biological processes in vivo.

An ¹⁸F-labeled version of this compound could be synthesized and conjugated to a larger biomolecule (such as a peptide or antibody) or used as a standalone tracer to study specific biological targets. The development of such S-¹⁸F containing tracers complements the more traditional C-¹⁸F labeling strategies and expands the toolkit for PET probe development. nih.govacs.org

| Application Area | Role of Sulfonyl Fluoride Group | Key Technique/Method | Potential Outcome |

|---|---|---|---|

| Chemical Biology | Covalent Warhead | Covalent Protein Labeling | Target identification, structural analysis. rsc.orgacs.org |

| Drug Discovery | Reactive Electrophile | Fragment-Based Screening | Discovery of novel covalent inhibitors. mdpi.comnih.gov |

| Polymer Science | Click Chemistry Hub | SuFEx Polymerization | Synthesis of novel polymers (polysulfates, etc.). acs.orgrsc.org |

| Materials Science | Reactive Anchor | Surface Functionalization | Creation of functional materials. nih.gov |

| Medical Imaging | Radiolabeling Site | ¹⁸F-Labeling for PET | Development of novel PET tracers. nih.govacs.org |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in 3-Cyanopyrrolidine-1-sulfonyl fluoride (B91410). Each technique offers unique insights, and their combined application allows for an unambiguous assignment of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 3-Cyanopyrrolidine-1-sulfonyl fluoride, a combination of ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR experiments would provide a complete picture of its covalent structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring. The chemical shifts and coupling patterns of these protons would be influenced by their proximity to the electron-withdrawing cyano and sulfonyl fluoride groups. Protons on carbons adjacent to the nitrogen atom and the cyano-substituted carbon would likely appear at a lower field (higher ppm values).

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals would include the carbon of the cyano group (typically in the 115-125 ppm range), the carbons of the pyrrolidine ring, and the carbon atom attached to the sulfonyl fluoride group. The chemical shifts of the ring carbons are influenced by the substituents, providing further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. nih.govnih.gov A single resonance is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal provides information about the electronic environment of the sulfonyl fluoride moiety. Coupling between the fluorine and adjacent protons or carbons, if observable, can offer additional structural insights.

¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the nitrogen atoms in the pyrrolidine ring and the cyano group. The chemical shifts would be indicative of their respective electronic environments.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 3.0 - 4.0 | Multiplets | J(H,H), J(H,F) |

| ¹³C | 25 - 70 (ring), ~120 (CN) | - | J(C,F) |

| ¹⁹F | Specific to sulfonyl fluorides | Singlet or Multiplet | J(F,H) |

Note: The table presents expected ranges and patterns based on general principles of NMR spectroscopy for similar functional groups. Actual experimental values are required for definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable structural information, revealing stable fragments and characteristic losses, such as the loss of the SO₂F group or the cyano group.

Expected Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [M]+ | 178.02 |

| [M-F]+ | 159.02 |

| [M-SO₂F]+ | 95.06 |

| [C₄H₆N]+ (pyrrolidine fragment) | 68.05 |

Note: The molecular weight is calculated based on the molecular formula C₅H₇FN₂O₂S. The fragmentation pattern is predictive.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. spectroscopyonline.com For this compound, characteristic vibrational frequencies are expected for the cyano (C≡N), sulfonyl (S=O), and sulfonyl fluoride (S-F) groups.

IR Spectroscopy: The IR spectrum is anticipated to show a strong, sharp absorption band for the C≡N stretching vibration, typically in the range of 2260-2240 cm⁻¹. The S=O stretching vibrations of the sulfonyl group will appear as two strong bands, typically in the regions of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The S-F stretch would also give a characteristic absorption.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nii.ac.jpresearchgate.net The C≡N stretch is also observable in the Raman spectrum. The symmetric S=O stretch is often a strong band in the Raman spectrum. The complementary nature of IR and Raman spectroscopy can aid in a more complete vibrational assignment.

Characteristic Vibrational Frequencies:

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C≡N Stretch | 2260 - 2240 | 2260 - 2240 |

| S=O Asymmetric Stretch | 1370 - 1335 | Weak |

| S=O Symmetric Stretch | 1180 - 1160 | Strong |